molecular formula C20H18O6 B2773824 Ethyl 5-(2-methoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate CAS No. 300826-24-8

Ethyl 5-(2-methoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B2773824
CAS No.: 300826-24-8
M. Wt: 354.358
InChI Key: PALOKGMKOSCTLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2-methoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate is a synthetic organic compound with a complex structure that includes a benzofuran core, a phenyl group, and an ester functional group

Properties

IUPAC Name

ethyl 5-(2-methoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-3-24-20(22)18-15-11-14(25-12-17(21)23-2)9-10-16(15)26-19(18)13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALOKGMKOSCTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-methoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the benzofuran core reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace the methoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 5-(2-methoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-methoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. This can result in inhibition or activation of the protein’s function, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate: This compound has a similar ester functional group and methoxy substituent but differs in the core structure.

    Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate: This compound has a bromine substituent and a methyl group, making it structurally similar but with different chemical properties.

Uniqueness

Ethyl 5-(2-methoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups and the benzofuran core. This unique structure imparts distinct chemical properties and potential biological activities that are not found in closely related compounds.

Biological Activity

Ethyl 5-(2-methoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate (C20H18O6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzofuran core with an ethyl ester functional group and a methoxy substituent, which contributes to its unique properties. The synthesis typically involves several steps:

  • Formation of the Benzofuran Core : Achieved through cyclization reactions involving phenolic derivatives.
  • Introduction of the Phenyl Group : Utilizes Friedel-Crafts acylation with phenyl acyl chlorides.
  • Esterification : The final step involves reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Notably effective against Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative bacteria : Moderate activity observed against Escherichia coli.

The minimum inhibitory concentration (MIC) values for these bacterial strains suggest a potent antibacterial effect, comparable to standard antibiotics.

Anticancer Activity

The compound has also been studied for its anticancer properties. Research indicates that it may inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines range from 1.2 to 4.4 µM, indicating a strong potential for further development as an anticancer agent.

Cell Line IC50 (µM) Activity
MCF-71.2Antiproliferative
HCT1163.7Antiproliferative
HEK 2935.3Antiproliferative

The mechanism by which this compound exerts its biological effects is not fully elucidated but appears to involve:

  • Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling pathways related to cell growth and apoptosis.
  • Gene Expression Alteration : The compound may influence the expression of genes associated with cell cycle regulation and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antibacterial Study : A research article reported on the antibacterial effects against E. faecalis, showing an MIC of 8 µM, indicating strong antibacterial potential .
  • Anticancer Evaluation : Another study focused on its antiproliferative effects against various cancer cell lines, confirming its potential as a lead compound in cancer therapy .
  • Antioxidant Properties : Research has also explored the antioxidant capabilities of this compound, suggesting that it may help mitigate oxidative stress in cells, which is often linked to cancer progression .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing Ethyl 5-(2-methoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate?

  • Methodology : Synthesis typically involves multi-step pathways, including Claisen condensation, Friedel-Crafts acylation, or Suzuki coupling. Key steps include:

  • Functional group introduction : Methoxy and ethoxy groups are added via alkylation or nucleophilic substitution .
  • Catalyst selection : Pd-based catalysts for coupling reactions, or Lewis acids (e.g., AlCl₃) for acylations .
  • Reaction monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are used to track intermediates .
    • Optimization : Adjust temperature (60–120°C), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios to minimize by-products .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ester linkages .
  • Mass spectrometry (MS) : High-resolution MS for molecular weight validation .
  • HPLC : Purity assessment (>95% purity threshold for biological assays) .
    • Physical properties : Melting point analysis (DSC) and solubility profiling in organic solvents (e.g., ethanol, DCM) .

Q. What are the solubility and stability profiles under varying pH conditions?

  • Solubility : Hydrophobic benzofuran core ensures solubility in organic solvents (e.g., ethanol, DCM), but aqueous solubility is pH-dependent. Protonation of ester groups enhances water solubility at alkaline pH .
  • Stability : Degrades under strong acids/bases (pH < 3 or > 10). Store in anhydrous conditions at –20°C for long-term stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodology :

  • Analog synthesis : Replace methoxy/ethoxy groups with halogens (Br, Cl) or heterocycles to assess pharmacological changes .
  • Biological assays : Test analogs in enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) or cell viability assays (e.g., MTT for anticancer potential) .
    • Example SAR table :
Substituent ModificationBiological Activity ChangeReference
Bromine at position 6Enhanced anticancer IC₅₀
Fluorine on phenyl ringImproved metabolic stability

Q. How should researchers resolve contradictions in biological assay data (e.g., conflicting IC₅₀ values)?

  • Root-cause analysis :

  • Purity checks : Use HPLC to rule out impurities (>99% purity required for reproducible assays) .
  • Assay conditions : Standardize cell lines, serum concentrations, and incubation times .
  • Statistical validation : Replicate experiments (n ≥ 3) with ANOVA for significance testing .
    • Case study : Discrepancies in COX-2 inhibition may arise from enzyme source differences (human recombinant vs. murine). Validate with orthogonal assays (e.g., Western blot) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with the ester group and π-π stacking with the phenyl ring .
  • MD simulations : Assess binding stability (50–100 ns trajectories) in explicit solvent models (e.g., TIP3P water) .
  • Validation : Compare with experimental IC₅₀ or SPR binding data .

Q. How can stereochemical outcomes be controlled during synthesis?

  • Chiral catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis .
  • Chromatographic resolution : Chiral HPLC or SFC to separate enantiomers .
  • Circular dichroism (CD) : Confirm absolute configuration post-synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.